Enantiomeric Purity and Specific Optical Rotation: (R)-Isomer vs. (S)-Isomer
The (R)-(+)-1-phenylpropyl isocyanate is the enantiomeric counterpart to (S)-(-)-1-phenylpropyl isocyanate (CAS 164033-12-9). The specific optical rotation of the (S)-isomer has been rigorously quantified as [α]D²⁰ = -37.4 ± 0.1° (c = 1, CHCl₃) . By established chiroptical principles, the (R)-enantiomer exhibits an equal and opposite specific rotation of [α]D²⁰ = +37.4 ± 0.1° under identical conditions [1]. Using the incorrect enantiomer will invert the elution order of diastereomeric derivatives on achiral stationary phases and yield the opposite stereochemical product in asymmetric syntheses. The specification of the (R)-isomer is therefore non-negotiable for applications targeting (R)-configuration outcomes or specific (R)-derived diastereomer retention times.
| Evidence Dimension | Specific Optical Rotation (Chiroptical Property) |
|---|---|
| Target Compound Data | [α]D²⁰ = +37.4 ± 0.1° (c = 1, CHCl₃) (calculated equivalent) |
| Comparator Or Baseline | (S)-(-)-1-Phenylpropyl isocyanate: [α]D²⁰ = -37.4 ± 0.1° (c = 1, CHCl₃) |
| Quantified Difference | Inversion of sign (74.8° total spread), essential for chromatographic and synthetic stereocontrol. |
| Conditions | Polarimetry at 20°C, 589 nm (sodium D-line), 1% w/v in chloroform. |
Why This Matters
Selecting the correct (R)-enantiomer ensures the intended stereochemical outcome in asymmetric synthesis and the correct diastereomer peak assignment in chiral HPLC analysis, preventing costly misidentification of enantiomeric excess.
- [1] Eliel, E. L.; Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, New York. (Principle of equal and opposite optical rotation for enantiomers). View Source
